Mjn110

Descripción

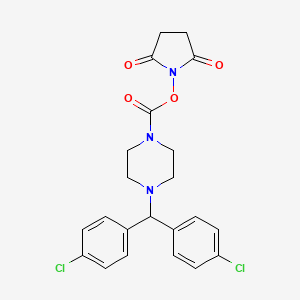

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O4/c23-17-5-1-15(2-6-17)21(16-3-7-18(24)8-4-16)25-11-13-26(14-12-25)22(30)31-27-19(28)9-10-20(27)29/h1-8,21H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEADRWVIFHOSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301137059 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438416-21-7 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438416-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1438416-21-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Mjn110: A Selective Monoacylglycerol Lipase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mjn110 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By preventing the breakdown of 2-AG, this compound effectively elevates the levels of this key signaling lipid in the brain and peripheral tissues. This elevation of 2-AG enhances the activation of cannabinoid receptors CB1 and CB2, leading to a range of therapeutic effects, including analgesia, neuroprotection, and reduced neuroinflammation. Concurrently, the inhibition of MAGL by this compound reduces the production of arachidonic acid (AA) and its downstream pro-inflammatory metabolites, such as prostaglandins. This dual mechanism of action makes this compound a promising therapeutic candidate for a variety of neurological and inflammatory disorders. Preclinical studies have demonstrated its efficacy in models of neuropathic pain, traumatic brain injury, and neuroinflammation, highlighting its potential for further drug development.

Core Mechanism of Action

This compound is an N-hydroxysuccinimidyl carbamate that acts as a selective and potent inhibitor of monoacylglycerol lipase (MAGL)[1]. MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol[1].

The primary function of this compound is to block this enzymatic degradation of 2-AG. This inhibition leads to a significant and selective increase in the endogenous levels of 2-AG in the brain[2][3]. The elevated 2-AG then acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), modulating a variety of physiological processes including pain perception, inflammation, and neuronal function[1][2].

A key secondary effect of this compound's mechanism is the reduction of arachidonic acid (AA) production[2]. AA is a precursor to pro-inflammatory eicosanoids, such as prostaglandins (e.g., PGE2)[1][2]. Therefore, by inhibiting MAGL, this compound not only boosts the signaling of the anti-inflammatory and analgesic endocannabinoid 2-AG but also dampens the production of pro-inflammatory mediators.

This dual action—enhancing endocannabinoid signaling and reducing pro-inflammatory precursor levels—underpins the therapeutic potential of this compound in various pathological conditions.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

| Target | Species | Assay Condition | IC50 (nM) | Reference |

| MAGL | Human | N/A | 9.1 | [1] |

| 2-AG Hydrolysis | N/A | N/A | 2.1 | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain (CCI)

| Parameter | Administration | ED50 (mg/kg) | 95% Confidence Interval | Reference |

| Reversal of Mechanical Allodynia | Intraperitoneal | 0.43 | 0.23 - 0.79 | [4] |

| Reversal of Thermal Hyperalgesia | Intraperitoneal | N/A | N/A | [4] |

Note: CCI refers to the Chronic Constriction Injury model of neuropathic pain.

Table 3: Effects of this compound on Endocannabinoid and Metabolite Levels in Mouse Brain (TBI Model)

| Compound | Treatment Group | Change in Level | Statistical Significance | Reference |

| 2-AG | This compound (2.5 mg/kg) | Significantly Increased | p < 0.0001 | [2] |

| AEA | This compound (2.5 mg/kg) | No Significant Change | N/A | [2] |

| AA | This compound (2.5 mg/kg) | Significantly Reduced | p < 0.05 | [2] |

Note: TBI refers to the Traumatic Brain Injury model. Data collected from ipsilateral cortical tissues on day 4 post-TBI.

Detailed Experimental Protocols

The following protocols are synthesized from published studies involving this compound and general laboratory procedures. Specific parameters may vary between individual experiments.

Chronic Constriction Injury (CCI) of the Sciatic Nerve in Mice

This surgical procedure is used to induce a state of neuropathic pain.

-

Anesthesia: Mice are anesthetized using a suitable inhalant anesthetic (e.g., isoflurane).

-

Surgical Preparation: The thigh of one hind limb is shaved and sterilized.

-

Incision: A small incision is made through the skin and fascia to expose the biceps femoris muscle.

-

Nerve Exposure: The biceps femoris is bluntly dissected to expose the sciatic nerve.

-

Ligation: Proximal to the nerve's trifurcation, three loose ligatures are tied around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

-

Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia. Behavioral testing typically commences several days after surgery.

Assessment of Mechanical Allodynia (Von Frey Test)

This test measures sensitivity to a non-painful mechanical stimulus.

-

Acclimation: Mice are placed in individual transparent Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30-60 minutes.

-

Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

-

Stimulation: The filament is pressed against the paw until it bends, and this pressure is maintained for 3-5 seconds.

-

Response: A positive response is recorded if the mouse exhibits a brisk withdrawal, licking, or flinching of the paw.

-

Threshold Determination: The 50% withdrawal threshold is determined using the up-down method. Briefly, if a positive response is observed, a weaker filament is used for the next stimulation. If no response is observed, a stronger filament is used. This is repeated until the threshold is determined.

Assessment of Thermal Hyperalgesia (Hot Plate Test)

This test measures the response to a painful heat stimulus.

-

Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).

-

Acclimation: Mice are placed on the hot plate, which is enclosed by a transparent cylinder to keep them on the heated surface.

-

Latency Measurement: The time (latency) until the mouse exhibits a nociceptive response (e.g., licking a hind paw, jumping) is recorded.

-

Cut-off Time: A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage. If the mouse does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.

LC-MS/MS Quantification of 2-AG and AA in Brain Tissue

This method is used to measure the levels of endocannabinoids and their metabolites.

-

Tissue Collection: Mice are euthanized, and brain tissue is rapidly dissected and immediately frozen in liquid nitrogen or on dry ice to prevent post-mortem changes in lipid levels.

-

Homogenization: The frozen tissue is weighed and homogenized in a suitable solvent (e.g., acetonitrile or a mixture of chloroform/methanol/water) containing internal standards (deuterated analogs of 2-AG and AA).

-

Lipid Extraction: The lipids are extracted from the homogenate, typically using a liquid-liquid extraction or solid-phase extraction method.

-

Sample Preparation: The extracted lipids are dried down under nitrogen and reconstituted in a solvent compatible with the LC-MS/MS system.

-

LC-MS/MS Analysis: The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The compounds are separated on a C18 column and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode, which allows for highly specific and sensitive quantification.

-

Data Analysis: The concentrations of 2-AG and AA are calculated by comparing the peak areas of the endogenous compounds to those of their respective deuterated internal standards.

Signaling Pathways and Therapeutic Implications

The therapeutic effects of this compound are primarily mediated through the potentiation of 2-AG signaling at CB1 and CB2 receptors and the reduction of pro-inflammatory arachidonic acid metabolites.

-

Neuropathic and Inflammatory Pain: By increasing 2-AG levels, this compound enhances the activation of CB1 receptors in the central and peripheral nervous systems, which inhibits nociceptive signaling. The activation of CB2 receptors on immune cells, coupled with the reduction in prostaglandins, leads to a decrease in neuroinflammation, a key driver of chronic pain states[4]. Preclinical studies show that this compound can produce opioid-sparing effects, suggesting its potential as a non-addictive analgesic[4].

-

Traumatic Brain Injury (TBI): In the context of TBI, this compound has been shown to be neuroprotective[1][2]. The elevation of 2-AG helps to suppress excitotoxicity and reduce the production of pro-inflammatory cytokines in the injured brain[1][2]. This compound treatment has been found to normalize the expression of glutamate and GABA receptor subunits, which are often dysregulated after a TBI, and to improve motor and cognitive function in animal models[1][2].

-

Other Neurological Disorders: The ability of this compound to reduce neuroinflammation and modulate synaptic transmission suggests its potential utility in a broader range of neurodegenerative and neuropsychiatric conditions. Research is ongoing to explore its efficacy in diseases such as Alzheimer's disease, Parkinson's disease, and anxiety disorders.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective MAGL inhibitors. Its dual mechanism of action, which both enhances beneficial endocannabinoid signaling and reduces detrimental pro-inflammatory pathways, positions it as a highly promising therapeutic agent. The robust preclinical data, particularly in the areas of neuropathic pain and traumatic brain injury, provide a strong rationale for its continued investigation.

Future research should focus on comprehensive preclinical toxicology and safety pharmacology studies to support the transition to clinical trials. Further elucidation of its effects in a wider range of neurological and inflammatory disease models is also warranted. The development of biomarkers to track 2-AG levels and MAGL inhibition in humans will be crucial for optimizing dosing and assessing target engagement in future clinical studies. Given the lack of significant cannabimimetic side effects in preclinical models, this compound holds the potential to become a first-in-class therapy for several challenging medical conditions.

References

An In-depth Technical Guide on MJN110 and its Impact on 2-arachidonoylglycerol (2-AG) Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MJN110, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), and its direct effects on the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). This document details the mechanism of action of this compound, its pharmacological properties, and the downstream signaling consequences of elevated 2-AG. Furthermore, this guide presents detailed experimental protocols for in vivo administration of this compound and the subsequent quantification of 2-AG in neural tissues, along with a summary of key quantitative findings from preclinical studies. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating the therapeutic potential of modulating the endocannabinoid system.

Introduction: The Endocannabinoid System and 2-AG

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), an endogenous agonist of the cannabinoid receptors CB1 and CB2.[1][2] The signaling of 2-AG is tightly regulated by its synthesis and degradation. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol, thereby terminating its signaling.[3][4] Inhibition of MAGL presents a promising therapeutic strategy to enhance 2-AG signaling in a controlled manner, offering potential benefits in various pathological conditions with minimal cannabimimetic side effects.[2]

This compound: A Selective MAGL Inhibitor

This compound, with the chemical name 2,5-dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate, is a highly potent and selective inhibitor of MAGL.[3][5] Its mechanism of action involves the irreversible inactivation of MAGL, leading to a significant and sustained elevation of 2-AG levels in the brain and other tissues.[2][6]

Pharmacological Profile of this compound

This compound exhibits high selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH), the primary degrading enzyme for the other major endocannabinoid, anandamide (AEA).[3][4] This selectivity ensures that this compound's effects are primarily mediated through the enhancement of 2-AG signaling.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various preclinical studies investigating the efficacy and impact of this compound on 2-AG levels and related biological markers.

Table 1: In Vitro Potency of this compound

| Target Enzyme | Species | IC50 Value | Reference |

| MAGL | Human (hMAGL) | 9.1 nM | [5] |

| 2-AG Hydrolysis | - | 2.1 nM | [5] |

| ABHD6 | Human | ~10-fold less potent than for MAGL | [5] |

| FAAH | Human | > 10 µM | [4] |

Table 2: In Vivo Effects of this compound on 2-AG Levels

| Animal Model | Tissue | This compound Dose | Route | Change in 2-AG Levels | Reference |

| Mouse (Neuropathic Pain) | Spinal Cord | 0.0818 mg/kg (repeated) | i.p. | Significant Increase | [7] |

| Mouse (Neuropathic Pain) | Brain | 0.0818 mg/kg (repeated) | i.p. | Significant Increase | [7] |

| Mouse (Traumatic Brain Injury) | Ipsilateral Cortex | 2.5 mg/kg | i.p. | Significant Increase | [8] |

| Rat (HIV-1 Tat Model) | Prefrontal Cortex | 1 mg/kg (chronic) | s.c. | Significant Upregulation | [9] |

| Rat (HIV-1 Tat Model) | Striatum | 1 mg/kg (chronic) | s.c. | Significant Upregulation | [9] |

Table 3: Pharmacodynamic Effects of this compound in Animal Models

| Animal Model | Effect | ED50 Value | Reference |

| Mouse (Neuropathic Pain) | Reversal of Mechanical Allodynia | 0.430 mg/kg | [5] |

| Mouse (Drug Discrimination) | Discriminative Stimulus Effects | 0.46 mg/kg | [6] |

Signaling Pathways and Experimental Workflows

The inhibition of MAGL by this compound initiates a cascade of signaling events, primarily through the potentiation of 2-AG activity at cannabinoid receptors. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound and the measurement of 2-AG levels.

In Vivo Administration of this compound

Objective: To administer this compound to animal models to assess its in vivo effects.

Materials:

-

This compound

-

Ethanol (200 proof)

-

Kolliphor® EL (or Cremophor® EL)

-

Sterile Saline (0.9% NaCl)

-

Sterile syringes and needles

Procedure:

-

Vehicle Preparation: Prepare the vehicle solution by mixing ethanol, Kolliphor® EL, and sterile saline in a 1:1:18 ratio.[10] For example, to prepare 20 mL of vehicle, mix 1 mL of ethanol, 1 mL of Kolliphor® EL, and 18 mL of sterile saline.

-

This compound Solution Preparation: Dissolve the desired amount of this compound in the vehicle to achieve the target concentration for dosing. Vortex or sonicate briefly to ensure complete dissolution.

-

Administration: Administer the this compound solution to the animals via the desired route, most commonly intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2][4] The volume of injection should be calculated based on the animal's body weight (e.g., 10 µL/g).

-

Dosing Regimen: The dosing regimen will depend on the specific study design. For acute effects, a single injection is administered. For chronic studies, repeated administrations (e.g., once or twice daily) are performed over several days.[4][7]

Brain and Spinal Cord Tissue Collection for 2-AG Analysis

Objective: To collect and process neural tissue for the accurate measurement of 2-AG levels, minimizing ex vivo degradation.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Dissection tools (scissors, forceps)

-

Liquid nitrogen

-

Cryovials or microcentrifuge tubes

-

Optional: Head-focused microwave irradiator

Procedure:

-

Anesthesia and Euthanasia: Anesthetize the animal deeply with an appropriate anesthetic. Euthanasia is typically performed by decapitation.

-

Rapid Dissection: Immediately following euthanasia, rapidly dissect the brain and/or spinal cord. The speed of this step is critical to minimize post-mortem changes in 2-AG levels.

-

Microwave Irradiation (Optional but Recommended): For the most accurate measurement of basal 2-AG levels, a head-focused microwave irradiation can be used prior to decapitation to instantly inactivate enzymes, including MAGL.

-

Tissue Isolation: Isolate the specific brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus) or the entire spinal cord on a cold surface.

-

Flash Freezing: Immediately flash-freeze the collected tissue in liquid nitrogen.

-

Storage: Store the frozen tissue at -80°C until lipid extraction.

Lipid Extraction for 2-AG Quantification

Objective: To efficiently extract 2-AG and other lipids from neural tissue.

Materials:

-

Frozen tissue sample

-

Homogenizer (e.g., bead beater or sonicator)

-

Internal Standard (e.g., 2-AG-d5 or 2-AG-d8)

-

Solvents:

-

Option 1 (Folch Method): Chloroform, Methanol

-

Option 2: Toluene

-

-

Centrifuge

Procedure:

-

Sample Preparation: Weigh the frozen tissue sample.

-

Homogenization: Homogenize the tissue in an appropriate volume of cold solvent. For the Folch method, a common ratio is 2:1 chloroform:methanol. Add a known amount of the deuterated internal standard to the homogenization buffer.

-

Extraction:

-

Folch Method: After homogenization, add water or saline to induce phase separation. The lipids, including 2-AG, will partition into the lower chloroform phase.

-

Toluene Extraction: Homogenize the tissue in toluene. This method has been shown to have high recovery for 2-AG.

-

-

Phase Separation: Centrifuge the homogenate to facilitate phase separation.

-

Collection: Carefully collect the lipid-containing phase (lower phase for Folch, upper phase for toluene).

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/water).

Quantification of 2-AG by LC-MS/MS

Objective: To accurately quantify the concentration of 2-AG in the lipid extract.

Instrumentation:

-

Liquid Chromatography system (e.g., UPLC or HPLC)

-

Tandem Mass Spectrometer (e.g., triple quadrupole)

Typical LC Parameters:

-

Column: C18 reversed-phase column (e.g., Waters BEH C18)

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium acetate)

-

Mobile Phase B: Acetonitrile or methanol with a modifier

-

Gradient: A gradient elution is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the lipophilic analytes.

-

Flow Rate: 0.2-0.5 mL/min

-

Column Temperature: 30-40°C

Typical MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

2-AG: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

Internal Standard (e.g., 2-AG-d5): Monitor the corresponding transition for the deuterated standard.

-

-

Optimization: Cone voltage and collision energy should be optimized for each analyte and the internal standard to achieve maximum sensitivity.

Quantification:

-

A calibration curve is generated using known concentrations of a 2-AG standard and a fixed concentration of the internal standard.

-

The concentration of 2-AG in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that selectively elevates 2-AG levels by inhibiting MAGL. This guide provides a comprehensive resource for researchers, summarizing the key pharmacological data, outlining the affected signaling pathways, and detailing the essential experimental protocols for studying the effects of this compound. The provided methodologies for in vivo administration and 2-AG quantification are crucial for obtaining reliable and reproducible data in the investigation of the endocannabinoid system's role in health and disease. As research in this field continues to evolve, the precise modulation of 2-AG signaling with inhibitors like this compound holds significant promise for the development of novel therapeutics for a range of disorders.

References

- 1. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 4. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC–MS/MS Analysis of AEA and 2-AG | Springer Nature Experiments [experiments.springernature.com]

- 10. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model [mdpi.com]

Mjn110: A Technical Guide to its Modulation of the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of Mjn110, a selective inhibitor of monoacylglycerol lipase (MAGL), on the endocannabinoid system (ECS). This compound represents a significant tool for researchers and a potential therapeutic agent, offering a nuanced approach to ECS modulation by augmenting the levels of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). This document provides a comprehensive overview of its biochemical activity, experimental validation, and downstream signaling effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action.

Core Mechanism of Action: Selective MAGL Inhibition

This compound is an orally active and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-AG.[1] By inhibiting MAGL, this compound effectively increases the levels of 2-AG in the brain and other tissues.[2][3] This elevation of 2-AG enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to a range of physiological effects.[4] this compound has demonstrated improved selectivity and potency compared to earlier MAGL inhibitors.[5]

The primary molecular target of this compound is human MAGL (hMAGL), with a half-maximal inhibitory concentration (IC50) of approximately 9.1 nM.[1] It also shows high potency for inhibiting the hydrolysis of 2-AG, with an IC50 of 2.1 nM.[1]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the potency and in vivo effects of this compound as reported in various preclinical studies.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | IC50 (nM) | Source |

| human Monoacylglycerol Lipase (hMAGL) | 9.1 | [1] |

| 2-Arachidonoylglycerol (2-AG) Hydrolysis | 2.1 | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Species | Dose (mg/kg) | Effect | Source |

| Neuropathic Pain (CCI) | Mouse | 0.43 (ED50) | Reversal of mechanical allodynia | [6] |

| Traumatic Brain Injury (TBI) | Mouse | 2.5 | Increased brain 2-AG levels | [2] |

| Traumatic Brain Injury (TBI) | Mouse | 0.5, 1, 2.5 | Dose-dependent amelioration of behavioral changes | [4] |

| HIV-1 Tat Exposure | Mouse | 1 | Increased prefrontal cortex 2-AG levels | [7] |

Signaling Pathways Modulated by this compound

This compound's inhibition of MAGL initiates a cascade of signaling events by increasing the availability of 2-AG. This leads to the activation of CB1 and CB2 receptors, which in turn modulates various downstream pathways.

Caption: this compound inhibits MAGL, increasing 2-AG levels and reducing AA and prostaglandins.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effects of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Endocannabinoid Quantification

This protocol is used to measure the levels of endocannabinoids and related lipids in tissue samples.

Caption: Workflow for quantifying endocannabinoids using LC-MS/MS.

Methodology:

-

Tissue Collection and Processing: Brain and spinal cord tissues are rapidly harvested and snap-frozen.[8]

-

Extraction: Tissues are homogenized in a solution containing acetonitrile and internal standards. The homogenate is then centrifuged, and the supernatant is collected for solid-phase extraction.[3]

-

Quantification: The extracted samples are analyzed using a liquid chromatograph coupled to a tandem mass spectrometer to quantify the levels of 2-AG, anandamide (AEA), and arachidonic acid (AA).[3]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This in vivo model is used to assess the antinociceptive effects of this compound.

Methodology:

-

Surgical Procedure: Under anesthesia, the sciatic nerve of a mouse is exposed, and loose ligatures are placed around it to induce a nerve injury that mimics neuropathic pain.[3]

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses.[6]

-

Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments, and thermal hyperalgesia (increased sensitivity to heat) is measured using a hot plate test.[3] The dose at which 50% of the maximal effect is observed (ED50) is then calculated.[6]

Repetitive Mild Traumatic Brain Injury (mTBI) Mouse Model

This model is used to evaluate the neuroprotective effects of this compound.

Caption: Experimental workflow for the traumatic brain injury mouse model.

Methodology:

-

TBI Induction: Mice are subjected to repetitive mild traumatic brain injury.[4]

-

Drug Treatment: this compound is administered intraperitoneally at different doses (e.g., 0.5, 1, and 2.5 mg/kg) shortly after each impact and then daily for a specified period.[2]

-

Functional and Molecular Analysis: Behavioral outcomes, such as motor function and memory, are assessed.[2] Brain tissues are analyzed to measure endocannabinoid levels, inflammatory markers, and the expression of glutamate and GABA receptor subunits.[2][4]

Therapeutic Potential and Downstream Effects

The modulation of the endocannabinoid system by this compound has shown promise in various preclinical models, suggesting its potential therapeutic utility.

-

Neuroprotection and Anti-inflammatory Effects: In a mouse model of traumatic brain injury, this compound treatment suppressed neuroinflammation, reduced the production of arachidonic acid and prostaglandin E2 (PGE2), and attenuated neuronal cell death.[2] It also normalized the expression of NMDA, AMPA, and GABA-A receptor subunits that were altered by the injury.[4] These effects are believed to be mediated, at least in part, by the activation of CB1 and CB2 receptors.[4]

-

Analgesia: this compound has demonstrated significant antinociceptive effects in a mouse model of neuropathic pain.[6] It exhibits synergistic effects when combined with morphine, suggesting an opioid-sparing potential.[3] This analgesic action is mediated by both CB1 and CB2 receptors.[3]

-

Modulation of Reward-Related Behavior: Studies have shown that this compound can enhance responses to reward-predictive cues, an effect that is mediated by the activation of CB1 receptors.[9]

Conclusion

This compound is a potent and selective MAGL inhibitor that effectively modulates the endocannabinoid system by increasing 2-AG levels. This mechanism of action has been validated through extensive preclinical research, demonstrating its potential in treating conditions associated with neuroinflammation, neuropathic pain, and traumatic brain injury. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of this compound and similar compounds as novel therapeutic agents. The ability to enhance endogenous cannabinoid signaling in a targeted manner, as offered by this compound, represents a promising strategy for the future of endocannabinoid-based medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The novel MAGL inhibitor this compound enhances responding to reward-predictive incentive cues by activation of CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Mjn110 and its Impact on Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including traumatic brain injury (TBI), neurodegenerative diseases, and chronic pain. The endocannabinoid system has emerged as a promising therapeutic target for modulating neuroinflammatory processes. Mjn110, a novel and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), has shown significant potential in attenuating neuroinflammation. This technical guide provides an in-depth overview of the effects of this compound on neuroinflammation, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant signaling pathways.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by increasing the endogenous levels of 2-AG.[1][2][3] By inhibiting MAGL, this compound prevents the breakdown of 2-AG into arachidonic acid (AA) and glycerol.[1][3] This dual action is crucial:

-

Augmentation of 2-AG Signaling: Elevated 2-AG levels lead to increased activation of cannabinoid receptors, primarily CB1 and CB2 receptors.[1][2] Activation of these receptors on microglia and astrocytes, the resident immune cells of the central nervous system (CNS), is known to have immunomodulatory effects.

-

Reduction of Pro-inflammatory Eicosanoids: Arachidonic acid is a precursor to pro-inflammatory eicosanoids such as prostaglandins (PGs) and thromboxanes, which are synthesized via the cyclooxygenase (COX) enzymes.[4] By reducing the available pool of AA, this compound indirectly suppresses the production of these inflammatory mediators.[1][3]

The therapeutic effects of this compound in suppressing neuroinflammation have been demonstrated to be partially mediated by the activation of both CB1 and CB2 receptors.[1][2]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on neuroinflammation and related biochemical markers.

Table 1: Effect of this compound on Endocannabinoid and Arachidonic Acid Levels in a TBI Mouse Model

| Analyte | Treatment Group | Change vs. TBI/Vehicle | Significance |

| 2-AG | This compound (2.5 mg/kg) | Significantly Increased | ****p < 0.0001 |

| Arachidonic Acid (AA) | This compound (2.5 mg/kg) | Reduced | #p < 0.05 |

Data sourced from a study utilizing a repetitive mild traumatic brain injury (mTBI) mouse model.[1] Measurements were taken from fresh ipsilateral mouse cortical tissues on day 4 post-TBI via LC-MS/MS analysis.[1]

Table 2: Effect of this compound on Pro-inflammatory Gene Expression in a TBI Mouse Model

| Gene | Treatment Group | Change vs. TBI/Vehicle |

| IL-6 mRNA | This compound (2.5 mg/kg) | Significantly Reversed Increase |

| IL-1β mRNA | This compound (2.5 mg/kg) | Significantly Reversed Increase |

| TNF-α mRNA | This compound (2.5 mg/kg) | Significantly Reversed Increase |

| iNOS mRNA | This compound (2.5 mg/kg) | Significantly Reversed Increase |

| COX-1 mRNA | This compound (2.5 mg/kg) | Significantly Reversed Increase |

| COX-2 mRNA | This compound (2.5 mg/kg) | Significantly Reduced |

Data sourced from a study utilizing a repetitive mTBI mouse model.[1] The mRNA expression was analyzed by qRT-PCR from fresh cortex tissues of mice 4 days post-TBI.[1]

Signaling Pathways and Visualizations

This compound Mechanism of Action Pathway

The primary mechanism of this compound involves the inhibition of MAGL, leading to an increase in 2-AG levels and a decrease in arachidonic acid. This shift in the endocannabinoid and eicosanoid balance is central to its anti-neuroinflammatory effects.

References

- 1. A double staining technique for simultaneous demonstration of astrocytes and microglia in brain sections and astroglial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microglia Staining Protocol - IHC WORLD [ihcworld.com]

- 3. Activation of the Nlrp3 inflammasome in infiltrating macrophages by endocannabinoids mediates beta cell loss in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the Nlrp3 inflammasome in infiltrating macrophages by endocannabinoids mediates beta cell loss in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Blueprint of a Potent Enzyme Inhibitor: An In-depth Technical Guide to the Structure-Activity Relationship of Mjn110

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of Mjn110, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). By examining the chemical architecture of this compound and its analogs, this document aims to elucidate the key structural determinants for its inhibitory activity and selectivity, offering valuable insights for the design of future therapeutics targeting the endocannabinoid system.

Core Structure and Mechanism of Action

This compound, chemically known as 2,5-dioxopyrrolidin-1-yl 4-(bis(4-chlorophenyl)methyl)piperazine-1-carboxylate, is an irreversible inhibitor of MAGL. Its mechanism of action involves the carbamoylation of the catalytic serine nucleophile (Ser122) within the active site of the enzyme. This covalent modification inactivates MAGL, leading to an accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain and other tissues. The elevation of 2-AG enhances the activation of cannabinoid receptors CB1 and CB2, which in turn mediates a range of physiological effects, including analgesia and anti-inflammatory responses, without inducing the full spectrum of psychoactive effects associated with direct cannabinoid receptor agonists.

This compound belongs to the class of N-hydroxysuccinimidyl (NHS) carbamates, which have been identified as a promising class of serine hydrolase inhibitors with minimal off-target activity. This compound itself is an analog of JW651, exhibiting superior potency.

Structural Activity Relationship (SAR) Analysis

The potency and selectivity of this compound are intricately linked to its specific structural features. Analysis of this compound and related compounds from the N-hydroxysuccinimidyl carbamate class reveals several key SAR trends.

The N-Hydroxysuccinimidyl (NHS) Carbamate Moiety

The NHS carbamate is a critical electrophilic "warhead" that reacts with the catalytic serine of MAGL. This group is crucial for the irreversible inhibition of the enzyme. The reactivity of the carbamate can be modulated by the nature of the leaving group, with the NHS moiety providing a good balance of reactivity and stability for potent and selective inhibition.

The Piperazine Linker

The central piperazine ring serves as a scaffold, connecting the reactive carbamate group to the lipophilic bis(4-chlorophenyl)methyl group. Modifications to this linker can influence the overall conformation of the inhibitor and its fit within the enzyme's active site.

The Bis(4-chlorophenyl)methyl Group

This bulky, lipophilic group is essential for high-affinity binding to a hydrophobic pocket within MAGL. The presence and position of the chlorine atoms on the phenyl rings are significant for potency. The symmetrical 4-chloro substitution appears to be optimal for interaction with the hydrophobic pocket of the enzyme.

Quantitative Analysis of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of this compound against human MAGL (hMAGL) and its selectivity over other related serine hydrolases.

| Compound | Target Enzyme | IC50 (nM) |

| This compound | hMAGL | 9.1[1] |

| hFAAH | >10,000 | |

| hABHD6 | ~100 |

Data extracted from studies on recombinant human enzymes.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, as detailed in the primary literature. A generalized synthetic scheme is as follows:

Detailed Protocol: The synthesis of this compound was performed as previously described in the scientific literature.

In Vitro MAGL Inhibition Assay

The inhibitory potency of this compound against MAGL is determined using an in vitro activity assay.

Detailed Protocol: The potency of this compound was assessed against recombinant human MAGL. The enzyme was incubated with varying concentrations of the inhibitor before the addition of a fluorogenic substrate. The rate of substrate hydrolysis was measured using a plate reader, and the IC50 values were calculated from the resulting dose-response curves.

In Vivo Model of Diabetic Neuropathy

The in vivo efficacy of this compound has been evaluated in a rat model of diabetic neuropathy.

Detailed Protocol: Diabetes was induced in rats, and the development of mechanical allodynia was confirmed. This compound was administered to the diabetic rats, and the analgesic effect was assessed by measuring the withdrawal threshold to a mechanical stimulus using von Frey filaments.

Signaling Pathway

The therapeutic effects of this compound are mediated through its modulation of the endocannabinoid signaling pathway.

Conclusion

The structural activity relationship of this compound highlights the critical contributions of the N-hydroxysuccinimidyl carbamate warhead, the piperazine linker, and the bis(4-chlorophenyl)methyl recognition element to its high potency and selectivity as a MAGL inhibitor. This detailed understanding of its SAR provides a solid foundation for the rational design of novel MAGL inhibitors with improved therapeutic profiles for the treatment of a variety of neurological and inflammatory disorders. Further exploration of modifications to the core scaffold may lead to the discovery of second-generation inhibitors with enhanced properties.

References

Preclinical Profile of MJN110: A Novel Monoacylglycerol Lipase Inhibitor for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MJN110 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. By elevating 2-AG levels, this compound modulates the endocannabinoid system, which plays a crucial role in regulating neuroinflammation, neuronal survival, and synaptic plasticity. This technical guide provides a comprehensive overview of the preclinical data for this compound in the context of neurodegeneration, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms of action through signaling pathway diagrams. The evidence presented herein supports the therapeutic potential of this compound as a disease-modifying agent for a range of neurodegenerative disorders.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing unmet medical need. A common pathological hallmark of these disorders is chronic neuroinflammation, which contributes to neuronal dysfunction and death. The endocannabinoid system, and specifically the cannabinoid receptor 1 (CB1) and 2 (CB2), have emerged as promising therapeutic targets for mitigating neuroinflammation and its downstream consequences.[1]

This compound is a novel, orally active, and selective MAGL inhibitor.[2] By preventing the breakdown of 2-AG, this compound enhances the activation of CB1 and CB2 receptors, thereby exerting neuroprotective and anti-inflammatory effects.[1][3] Preclinical studies have demonstrated the potential of this compound in various models of neurological disorders, including traumatic brain injury (TBI), which shares common pathological features with classical neurodegenerative diseases.[1][4] This guide will delve into the preclinical findings that underscore the therapeutic promise of this compound for neurodegeneration.

Mechanism of Action

This compound's primary mechanism of action is the selective and irreversible inhibition of MAGL.[2] This leads to a significant elevation of the endogenous cannabinoid 2-AG in the brain.[1][4] 2-AG is a full agonist of both CB1 and CB2 receptors. The subsequent activation of these receptors initiates downstream signaling cascades that are largely responsible for the therapeutic effects of this compound.

Furthermore, by inhibiting MAGL, this compound also reduces the production of arachidonic acid (AA) and its downstream inflammatory mediators, such as prostaglandins (e.g., PGE2).[1][4] This dual action of boosting anti-inflammatory endocannabinoid signaling and reducing pro-inflammatory eicosanoid production makes MAGL inhibition a compelling strategy for combating neuroinflammation.

Signaling Pathway of this compound's Action

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Species | Assay | IC50 | Reference |

| MAGL | Human | Enzyme Inhibition | 9.1 nM | [2] |

| 2-AG Hydrolysis | - | - | 2.1 nM | [2] |

| ABHD6 | Human | Serine Hydrolase Profiling | ~10-fold selective over MAGL | [2] |

| LYPLA1/2 | Human | Serine Hydrolase Profiling | ~100-fold selective over MAGL | [2] |

Table 2: In Vivo Efficacy in Neurological Models

| Model | Species | Dosing Regimen | Key Findings | ED50 | Reference |

| Repetitive Mild Traumatic Brain Injury (mTBI) | Mouse | 1.0 and 2.5 mg/kg, i.p., daily for 6 days | Reduced locomotor deficits, improved working memory, suppressed neuroinflammation, reduced neuronal death. | - | [1][4] |

| Chronic Constriction Injury (CCI) of Sciatic Nerve | Mouse | Single i.p. injection | Reversal of mechanical allodynia and thermal hypergesia. | 0.43 mg/kg | [5][6] |

| HIV-1 Tat-Induced Neuronal Hyperexcitability | Mouse | - | Reduced neuronal hyperexcitability and restored dendritic arborization. | - | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound and other MAGL inhibitors in the context of neurodegeneration.

In Vitro Enzyme Inhibition Assay

-

Objective: To determine the potency of this compound in inhibiting MAGL activity.

-

Method: Recombinant human MAGL is incubated with a fluorogenic substrate in the presence of varying concentrations of this compound. The rate of substrate hydrolysis is measured by monitoring the increase in fluorescence over time. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.[2]

Animal Models of Neurodegeneration

-

Rationale: TBI induces neuroinflammation and progressive neurodegeneration, sharing pathological mechanisms with other neurodegenerative diseases.

-

Procedure: Mice are subjected to repeated mild impacts to the skull using a controlled cortical impact device. This compound or vehicle is administered intraperitoneally (i.p.) at specified doses and time points post-injury.[1][4]

-

Rationale: To evaluate the therapeutic potential of MAGL inhibition in a model of motor neuron disease.

-

Procedure: Transgenic mice expressing a human SOD1 mutation (e.g., SOD1-G93A) are often used. A MAGL inhibitor (e.g., KML29) is administered orally, and disease onset, progression, and survival are monitored.[8]

-

Rationale: To assess the neuroprotective effects of MAGL inhibition in a model of dopamine neuron loss.

-

Procedure: Neurotoxins like MPTP or 6-OHDA are used to induce dopaminergic neurodegeneration. MAGL inhibitors are administered, and behavioral deficits, neuroinflammation, and neurodegeneration are evaluated.[9]

-

Rationale: To investigate the impact of MAGL inhibition on amyloid-beta pathology and cognitive deficits.

-

Procedure: Transgenic mouse models of AD that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are utilized. MAGL inhibitors are administered, and effects on beta-amyloid synthesis and accumulation, neuroinflammation, and cognitive function are assessed.[10]

Behavioral Assessments

-

Beam-Walk Test: To assess fine motor coordination and balance. Mice are timed as they traverse a narrow beam, and the number of foot slips is recorded.[4]

-

Y-Maze Test: To evaluate spatial working memory. The test is based on the natural tendency of rodents to explore novel environments. The percentage of spontaneous alternations is measured.[4]

-

Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and escape latency and path length are recorded.[1]

Neuropathological and Biochemical Analyses

-

Immunohistochemistry: Brain sections are stained with antibodies against markers for neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal death (e.g., Fluoro-Jade C).[4]

-

Western Blotting: To quantify the expression levels of proteins involved in synaptic function (e.g., NMDA and AMPA receptor subunits) and inflammatory signaling.[4]

-

Endocannabinoid and Eicosanoid Measurement: Brain tissue levels of 2-AG, AA, and prostaglandins are quantified using liquid chromatography-mass spectrometry (LC-MS).[1][4]

Experimental Workflow for Preclinical Evaluation

References

- 1. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of monoacylglycerol lipase as a therapeutic target in a transgenic mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validating Monoacylglycerol Lipase Inhibitors in Combatting Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 10. mdpi.com [mdpi.com]

Mjn110: A Novel Regulator of Synaptic Plasticity and its Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of Mjn110 in modulating synaptic plasticity. This compound, a selective and potent inhibitor of monoacylglycerol lipase (MAGL), offers a promising therapeutic strategy for neurological disorders characterized by synaptic dysfunction. By augmenting endocannabinoid signaling, this compound influences key molecular and cellular events that underpin learning, memory, and cognitive function. This document details the core mechanism of action of this compound, summarizes key preclinical findings, provides detailed experimental protocols from cited studies, and visualizes the involved signaling pathways.

Core Mechanism of Action: Enhancing Endocannabinoid Signaling

This compound's primary mechanism of action is the irreversible inhibition of monoacylglycerol lipase (MAGL), the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1] This inhibition leads to a significant elevation of 2-AG levels in the brain.[2][3] 2-AG is a full agonist for both cannabinoid receptor type 1 (CB1R) and type 2 (CB2R), which are key modulators of synaptic transmission and plasticity.[3][4]

The therapeutic effects of this compound are largely attributed to the subsequent activation of CB1 and CB2 receptors by elevated 2-AG levels.[2][4] Furthermore, by blocking the hydrolysis of 2-AG, this compound reduces the production of arachidonic acid (AA) and its downstream inflammatory metabolites, such as prostaglandins (PGE2).[2][4] This dual action of boosting endocannabinoid signaling and reducing neuroinflammation contributes to its beneficial effects on synaptic health.

This compound's Impact on Synaptic Plasticity and Function

Preclinical studies, primarily in models of traumatic brain injury (TBI) and neuropathic pain, have demonstrated this compound's ability to restore synaptic homeostasis and improve behavioral outcomes. A key aspect of its role in synaptic plasticity is the normalization of glutamate and GABA receptor subunit expression, which are critical for maintaining the balance between excitatory and inhibitory neurotransmission.[2][4]

Following neurological insults, the expression of crucial synaptic proteins is often dysregulated. This compound treatment has been shown to normalize the expression of NMDA receptor subunits (NR2A, NR2B), AMPA receptor subunits (GluR1, GluR2), and GABA-A receptor subunits (α1, β2,3, γ2).[2][4] This restoration of receptor composition is a fundamental step in repairing synaptic circuits and enabling normal synaptic plasticity.

The signaling pathways implicated in this compound's neuroprotective effects include the activation of ERK and AKT, two well-established pathways involved in promoting cell survival and synaptic plasticity.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effects of this compound on Endocannabinoid and Metabolite Levels

| Compound | Model | Treatment | Brain Region | Change | Reference |

| 2-AG | TBI Mouse Model | This compound (2.5 mg/kg) | Ipsilateral Cortex | Significantly Increased | [2][3] |

| AA | TBI Mouse Model | This compound (2.5 mg/kg) | Ipsilateral Cortex | Reduced | [2][3] |

| 2-AG | Neuropathic Pain Mouse Model | This compound (0.1432 mg/kg) | Spinal Cord | Increased | [5] |

| AA | Neuropathic Pain Mouse Model | This compound (0.1432 mg/kg) | Spinal Cord | No significant change | [5] |

| 2-AG | Neuropathic Pain Mouse Model (Repeated) | This compound (0.0818 mg/kg) | Spinal Cord & Brain | Significantly Elevated | [5] |

| AA | Neuropathic Pain Mouse Model (Repeated) | This compound (0.0818 mg/kg) | Spinal Cord | Significantly Decreased | [5] |

Table 2: Behavioral and Cellular Effects of this compound

| Effect | Model | Treatment | Outcome | Reference |

| Locomotor Function & Working Memory | TBI Mouse Model | This compound (0.5, 1, 2.5 mg/kg) | Dose-dependent amelioration of deficits | [2] |

| Spatial Learning & Memory | TBI Mouse Model | This compound | Reversed deficits | [4] |

| Glial Cell Accumulation (Astrocytes & Microglia) | TBI Mouse Model | This compound (2.5 mg/kg) | Significantly Reduced | [2][3] |

| Neuronal Cell Death | TBI Mouse Model | This compound | Attenuated | [2][4] |

| Mechanical Allodynia & Thermal Hyperalgesia | Neuropathic Pain Mouse Model | This compound (ED50: 0.43 mg/kg) | Reversal of symptoms | [5] |

| Nesting Behavior Depression | Pain-related Depression Mouse Model | This compound (1.0 mg/kg/day) | Partial relief (tolerance in females) | [6][7] |

| Neuronal Hyperexcitability (in vitro) | HIV-1 Tat Model | This compound (1 µM) | Reduced | [1][8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Traumatic Brain Injury (TBI) Mouse Model and Drug Administration

-

Model: Repetitive mild traumatic brain injury (mTBI) mouse model.

-

Procedure: Mice are subjected to controlled cortical impacts.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at doses of 0.5, 1, and 2.5 mg/kg. The first injection is given 30 minutes after each impact, followed by daily injections for an additional 5 days.[2]

-

Receptor Dependency Studies: To determine the involvement of cannabinoid receptors, this compound (2.5 mg/kg) is co-administered with a CB1R antagonist (e.g., AM281, 3 mg/kg) or a CB2R antagonist (e.g., AM630, 3 mg/kg).[2]

Quantification of Endocannabinoids and Metabolites by LC-MS/MS

-

Sample Preparation: Fresh ipsilateral mouse cortical tissues are collected and processed.

-

Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify the levels of 2-AG, anandamide (AEA), and arachidonic acid (AA).[2][3][8]

-

Calibration: Calibration curves are prepared with known concentrations of the target analytes for accurate quantification.[8]

Behavioral Assays

-

Beam-Walk Test (Fine Motor Movement): Mice are assessed for their ability to traverse a narrow beam. Foot faults are recorded as a measure of motor deficits.[2]

-

Spontaneous Alternation Y-Maze Test (Working Memory): This test assesses spatial working memory by measuring the tendency of mice to alternate entries into the three arms of a Y-shaped maze.[2]

-

Morris Water Maze (Spatial Learning and Memory): This test evaluates spatial learning and memory by measuring the time it takes for mice to locate a hidden platform in a pool of water.[4]

-

Von Frey Test (Mechanical Allodynia): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold.[5]

-

Hot Plate Test (Thermal Hyperalgesia): The latency to a nociceptive response (e.g., licking, jumping) is measured when the mouse is placed on a heated surface.[5]

-

Nesting Behavior Assay (Pain-Related Depression): The quality of a nest built by a mouse from a pre-weighed cotton nestlet is scored to assess pain-induced behavioral depression.[6][7]

Immunohistochemistry for Glial Cell Accumulation and Neuronal Death

-

Tissue Preparation: Brain tissues are fixed, sectioned, and prepared for immunostaining.

-

Staining:

-

Astrocytes: Glial fibrillary acidic protein (GFAP) staining.

-

Microglia: Ionized calcium-binding adapter molecule 1 (Iba1) staining.

-

Neuronal Death: Fluoro-Jade C (FJC) staining.

-

-

Imaging and Analysis: Stained sections are imaged using fluorescence microscopy, and the number of positive cells or the intensity of staining is quantified.[3]

In Vitro Neuronal Hyperexcitability Assay

-

Cell Culture: Primary neuron cultures are established.

-

Treatment: Neurons are treated with HIV-1 Tat protein to induce hyperexcitability. This compound is applied 30 minutes prior to Tat treatment.

-

Calcium Imaging: Intracellular calcium levels ([Ca2+]i) are measured over time using a fluorescent calcium indicator to assess neuronal activity.[1][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's action.

References

- 1. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Repeated Treatment with the Monoacylglycerol Lipase Inhibitor this compound on Pain-Related Depression of Nesting and Cannabinoid 1 Receptor Function in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Mjn1110

These application notes provide a detailed overview of the experimental protocols for in vivo studies involving Mjn110, a potent and selective monoacylglycerol lipase (MAGL) inhibitor. The information is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and translational medicine.

Introduction

This compound is a novel small molecule inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain, which in turn modulates the activity of cannabinoid receptors CB1 and CB2[1][3]. This mechanism of action has shown therapeutic potential in various preclinical models of neurological disorders, including traumatic brain injury (TBI) and neuropathic pain[1][3][4].

Mechanism of Action

This compound exerts its effects by blocking the hydrolysis of 2-AG, leading to its accumulation. 2-AG is an endogenous agonist of the cannabinoid receptors CB1 and CB2. The therapeutic effects of this compound are believed to be mediated through the activation of these receptors, which can suppress neuroinflammation, normalize synaptic function, and improve behavioral outcomes[1]. The inhibition of MAGL by this compound also reduces the production of arachidonic acid (AA) and its downstream inflammatory metabolite, prostaglandin E2 (PGE2)[2].

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies with this compound in a mouse model of repetitive traumatic brain injury[1].

Table 1: Behavioral Outcomes after this compound Treatment

| Behavioral Test | Vehicle Control | This compound (1.0 mg/kg) | This compound (2.5 mg/kg) |

| Beam-Walk Foot Faults (Day 4) | ~12 | ~7 | ~5 |

| Beam-Walk Foot Faults (Day 6) | ~11 | ~6 | ~4 |

Data are approximated from graphical representations in the source literature and represent the number of foot faults.

Table 2: Neurochemical Changes after this compound Treatment

| Analyte | Sham | TBI + Vehicle | TBI + this compound (2.5 mg/kg) |

| 2-AG Levels (pmol/mg tissue) | ~25 | ~20 | ~125 |

| Arachidonic Acid (AA) Levels (pmol/mg tissue) | ~250 | ~400 | ~275 |

Data are approximated from graphical representations in the source literature.[1]

Experimental Protocols

In Vivo Model of Repetitive Traumatic Brain Injury (rTBI)

This protocol describes the induction of rTBI in mice and subsequent treatment with this compound.

Materials:

-

Male C57BL/6J mice (8-12 weeks old)

-

Electromagnetic controlled stereotaxic impact device

-

This compound

-

Vehicle solution (e.g., saline, or a mixture of ethanol, Kolliphor, and saline)[5]

-

Anesthetic (e.g., isoflurane)

-

Standard animal housing and care facilities

Procedure:

-

Animal Preparation: Acclimatize mice to the housing facility for at least one week prior to the experiment.

-

Anesthesia: Anesthetize the mouse using isoflurane.

-

Surgical Procedure:

-

Place the anesthetized mouse in the stereotaxic frame.

-

Make a midline incision to expose the skull.

-

Deliver a controlled cortical impact to the desired brain region (e.g., between bregma and lambda).

-

-

Repetitive Injury: Repeat the injury procedure on day 2 and day 3 after the initial injury to create a model of repetitive TBI[1].

-

Drug Administration:

-

Behavioral Testing:

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the animals and collect brain tissue.

-

Perform biochemical analyses such as liquid chromatography-mass spectrometry (LC-MS/MS) to measure levels of 2-AG and AA[1].

-

Immunohistochemistry can be used to assess neuroinflammation (e.g., staining for GFAP and Iba1) and neuronal death[1].

-

Neuropathic Pain Model

This compound has also been evaluated in models of neuropathic pain, such as the chronic constriction injury (CCI) of the sciatic nerve[3][4].

Procedure Outline:

-

CCI Surgery: Induce neuropathic pain by loosely ligating the sciatic nerve.

-

Drug Administration: Administer this compound (e.g., 0.43 mg/kg, i.p.) or vehicle[4]. In some studies, this compound is administered 1 hour prior to behavioral testing[4].

-

Behavioral Assessment:

-

Measure mechanical allodynia using von Frey filaments.

-

Assess thermal hyperalgesia using a hot plate test.

-

-

Mechanism of Action Studies: Co-administer this compound with cannabinoid receptor antagonists (e.g., AM281 for CB1 and AM630 for CB2) to determine the involvement of these receptors in the observed analgesic effects[1].

Conclusion

This compound represents a promising therapeutic agent for neurological disorders characterized by neuroinflammation and synaptic dysfunction. The protocols outlined above provide a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this compound. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional and national guidelines for animal care and use.

References

- 1. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model [mdpi.com]

- 2. The Novel Monoacylglycerol Lipase Inhibitor this compound Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Selective Monoacylglycerol Lipase Inhibitor this compound Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoacylglycerol Lipase Inhibitor this compound Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat - PMC [pmc.ncbi.nlm.nih.gov]

Mjn110 for Neuropathic Pain: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Mjn110, a selective and potent inhibitor of monoacylglycerol lipase (MAGL), has emerged as a promising preclinical candidate for the management of neuropathic pain. By preventing the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound enhances endogenous cannabinoid signaling, leading to analgesic and anti-inflammatory effects. This document provides detailed application notes and protocols for the preclinical investigation of this compound in models of neuropathic pain, summarizing key dosage information, experimental methodologies, and the underlying mechanism of action. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction to this compound

This compound is a highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, this compound elevates the levels of 2-AG in the nervous system, thereby potentiating the activity of cannabinoid receptors, primarily CB1 and CB2.[1][3][4] This enhanced endocannabinoid signaling has been shown to attenuate nociceptive behaviors in various preclinical models of pain, including neuropathic pain.[1][5] The therapeutic potential of this compound lies in its ability to leverage the body's own pain-relieving system with potentially fewer side effects compared to direct cannabinoid receptor agonists.[4][5]

Quantitative Data Summary

The following tables summarize the effective dosages of this compound in preclinical models of neuropathic and related pain conditions.

Table 1: this compound Dosages in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

| Parameter | Dosage (mg/kg, i.p.) | Effect | Reference |

| ED50 (Mechanical Allodynia) | 0.43 (95% CI: 0.23–0.79) | Reversal of mechanical allodynia | [1][2] |

| Suprathreshold Dose | 0.1432 | Used in combination with morphine for full reversal of allodynia and thermal hyperalgesia | [1] |

| Repeated Administration (Threshold Dose) | 0.0818 (twice daily for 5.5 days) | In combination with morphine, produced significant antinociceptive effects | [1] |

Table 2: this compound Dosages in Other Preclinical Models

| Animal Model | Species | Dosage (mg/kg) | Route | Effect | Reference |

| Osteoarthritis | Rat | 1.0 (daily for 7 days) | Not Specified | Sustained antinociception | [5] |

| Osteoarthritis | Rat | 5.0 (daily) | Not Specified | Development of antinociceptive tolerance | [5] |

| Traumatic Brain Injury | Mouse | 0.5, 1.0, 2.5 (daily for 5 days) | i.p. | Dose-dependent improvement in locomotor function and working memory | [3][6] |

Experimental Protocols

Animal Models of Neuropathic Pain

The CCI model is a widely used surgical model to induce neuropathic pain.[7][8]

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical scissors and forceps

-

4-0 or 5-0 chromic gut or silk sutures

-

Warming pad

-

Antiseptic solution and sterile gauze

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Shave and disinfect the lateral surface of the mid-thigh of the hind limb.

-

Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.

-

Carefully isolate the sciatic nerve proximal to its trifurcation.

-

Loosely tie three to four ligatures around the sciatic nerve with a spacing of about 1 mm between each. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.[7][8]

-

Close the muscle layer and skin with sutures.

-

Allow the animal to recover on a warming pad.

-

Behavioral testing is typically performed 7-14 days post-surgery.

Behavioral Assays for Neuropathic Pain

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain.

Materials:

-

Set of calibrated von Frey filaments

-

Elevated wire mesh platform

-

Plexiglas enclosures

Procedure:

-

Acclimatize the animals to the testing environment by placing them in individual Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.

-